N-(1-benzyl-4-piperidinyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide belongs to a class of chemical compounds known as tetrahydroisoquinolines. [ [] https://www.semanticscholar.org/paper/69abb53ab9dc2d06abd49001204ed2754296cdd6 ] These compounds are characterized by their fused ring system consisting of a benzene ring and a partially saturated six-membered heterocycle containing a nitrogen atom.
N-(1-benzyl-4-piperidinyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is a synthetic compound that belongs to the class of quinazoline derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-cancer and anti-inflammatory properties. This specific compound has been studied for its potential therapeutic applications, particularly in oncology.
The compound has been referenced in various patents and scientific literature, indicating its relevance in drug development. Notably, it has been identified in patent CA2875025A1 as part of a broader investigation into tricyclic inhibitors of poly(adp-ribose)polymerase . Additionally, quinazoline derivatives have been explored for their anticancer properties, as highlighted in patent EP3050880B1 .
N-(1-benzyl-4-piperidinyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide can be classified as:
The synthesis of N-(1-benzyl-4-piperidinyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide typically involves multi-step organic reactions. The general approach includes:
The synthesis may involve various reagents such as:
Reaction conditions like temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.
The molecular formula of N-(1-benzyl-4-piperidinyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is . Its structure consists of a piperidine ring substituted with a benzyl group and a quinazoline ring containing a ketone functional group.
Key structural data includes:
N-(1-benzyl-4-piperidinyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide can participate in various chemical reactions:
Reactions are typically carried out under controlled conditions to ensure selectivity and yield. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor reaction progress.
The mechanism of action for N-(1-benzyl-4-piperidinyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide involves interaction with specific biological targets, potentially including enzymes involved in cancer cell proliferation or DNA repair mechanisms.
Preliminary studies suggest that quinazoline derivatives may inhibit poly(adp-ribose) polymerase, an enzyme crucial for DNA repair processes, thereby inducing apoptosis in cancer cells . Further research is needed to elucidate the exact pathways affected by this compound.
Key physical properties include:
Chemical properties include:
Relevant analyses such as melting point determination and spectral analysis (infrared spectroscopy, mass spectrometry) provide insights into the purity and identity of the compound.
N-(1-benzyl-4-piperidinyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has potential applications in:
Research continues to explore its full therapeutic potential and mechanism of action within biological systems, contributing to advancements in cancer treatment strategies.
This hybrid molecule integrates a quinazolinone pharmacophore with a benzylpiperidine scaffold via an acetamide linker. Its systematic IUPAC name is N-(1-benzylpiperidin-4-yl)-2-(4-oxobenzo[g]quinazolin-3(4H)-yl)acetamide, reflecting the three key structural components. The compound is registered under CAS RN 79098-88-7 and has the molecular formula C₂₉H₂₉N₅O₂, corresponding to a molecular weight of 479.58 g/mol. Its structure features a planar, conjugated quinazolin-4(3H)-one ring system connected to a conformationally flexible N-benzylpiperidine moiety through the acetamide bridge, enabling diverse biological interactions [3].
Table 1: Chemical Identifiers of N-(1-benzyl-4-piperidinyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
Identifier Type | Value |
---|---|
Systematic Name | N-(1-Benzylpiperidin-4-yl)-2-(4-oxobenzo[g]quinazolin-3(4H)-yl)acetamide |
CAS Registry Number | 79098-88-7 |
Molecular Formula | C₂₉H₂₉N₅O₂ |
Molecular Weight | 479.58 g/mol |
Key Structural Fragments | Quinazolinone core, Benzylpiperidine, Acetamide linker |
Spectroscopic characterization includes distinctive infrared absorptions: carbonyl stretches at ~1680 cm⁻¹ (quinazolinone C=O) and ~1650 cm⁻¹ (amide C=O), along with C-N stretches at 1340–1250 cm⁻¹. ¹H NMR spectra typically show characteristic signals for the benzyl group (δ 7.25–7.35 ppm, aromatic H; δ 3.55 ppm, CH₂Ph), piperidine protons (δ 2.80–3.10 ppm, N-CH; δ 1.70–1.90 ppm, ring CH₂), and quinazolinone hydrogens (δ 8.10–8.30 ppm, H-5; δ 7.60–7.90 ppm, H-6,7,8) [1] [3].
The compound emerged from systematic structure-activity relationship (SAR) explorations of hybrid molecules targeting central nervous system and oncology pathways. Early synthetic routes were reported by Takai et al. (1985), who synthesized it via nucleophilic substitution between 2-chloro-N-(1-benzylpiperidin-4-yl)acetamide and 3,4-dihydro-2(1H)-quinazolinone precursors, achieving moderate yields (~56%) [3]. Industrial optimization by Boehringer Ingelheim (2005 patent WO2005/77931A2) significantly improved the synthesis to ~80% yield through:
The molecule exemplifies rational pharmacophore hybridization:
Table 2: Pharmacological Significance of Structural Components
Structural Element | Medicinal Chemistry Contributions | Documented Bioactivities |
---|---|---|
Quinazolin-4(3H)-one | • H-bond donor/acceptor capacity • Planar aromatic surface for π-stacking | • Kinase inhibition (c-Met/VEGFR-2) [10] • Antibacterial action [1] |
N-Benzylpiperidine | • Enhanced lipophilicity and BBB penetration • Tertiary amine for salt formation | • GPCR modulation (GPR139) [2] • Neurotransmitter analog [3] |
Acetamide Linker | • Conformational flexibility • Additional H-bonding sites | • Optimal spacer length for target engagement [8] |
Molecular docking analyses indicate the compound’s potential for dual kinase inhibition, with the quinazolinone forming hydrogen bonds with catalytic residues (e.g., Asp1222 in c-Met), while the benzylpiperidine occupies allosteric hydrophobic pockets [10]. Its structural similarity to cabozantinib derivatives suggests untapped potential as a dual c-Met/VEGFR-2 inhibitor for overcoming chemoresistance in colorectal cancers [10].
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8